

(R)-GNE-140: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B610464

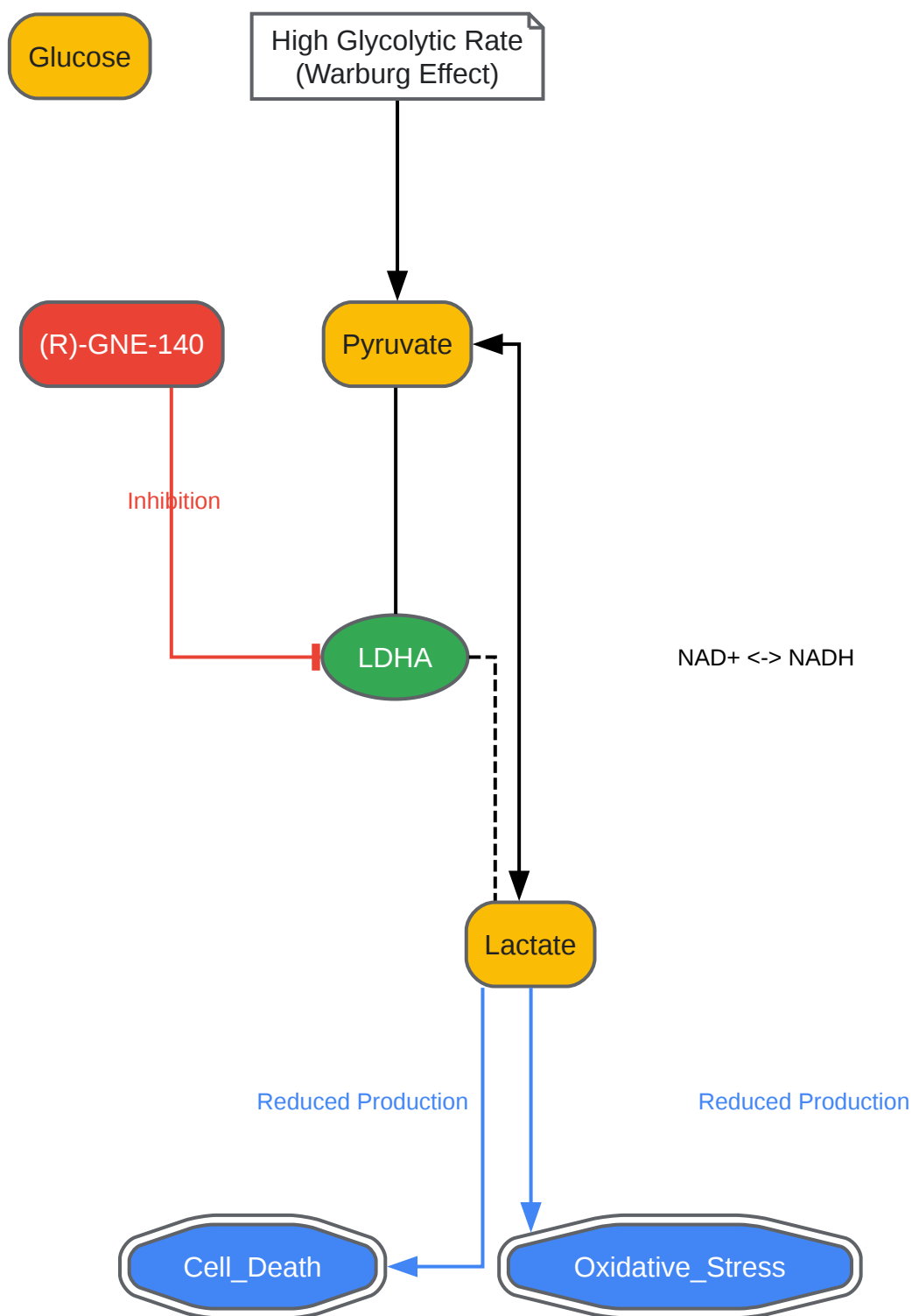
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(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

(R)-GNE-140 exerts its primary effect by inhibiting the catalytic activity of lactate dehydrogenase enzymes, particularly LDHA and LDHB.[1][2][3][4][5][6] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD⁺ from NADH. This final step of anaerobic glycolysis is crucial for maintaining a high glycolytic rate, a phenomenon often observed in cancer cells known as the "Warburg effect".

By competitively inhibiting LDHA and LDHB, **(R)-GNE-140** disrupts this metabolic cycle.[7][8] This leads to a reduction in lactate production and can cause a buildup of pyruvate and an increase in the NADH/NAD⁺ ratio.[8] The consequences of this inhibition include reduced ATP levels, induction of oxidative stress, and ultimately, cell death in susceptible cancer cells.[3][8] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2][3]



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Caption: **(R)-GNE-140** inhibits LDHA, disrupting the conversion of pyruvate to lactate.

Quantitative Data Summary

The activity of **(R)-GNE-140** has been quantified through various biochemical and cellular assays.

Table 1: Enzyme Inhibition Data

Target	IC50 Value	Potency vs. (S)-enantiomer	Reference
LDHA (cell-free)	3 nM	18-fold more potent	[1][2][3][4]
LDHB (cell-free)	5 nM	Not specified	[1][2][3][4]
LDHC	Inhibitory agent	Not specified	[1]

Table 2: Cellular Activity Data

Cell Line / Condition	Assay Type	Result	Reference
Panel of 347 cancer cell lines	Proliferation	Inhibition in 37 lines (at 5 μ M cutoff)	[1][2][6]
Chondrosarcoma (IDH1 mutant)	Proliferation	IC50 = 0.8 μ M	[1][2][6]
A549 (human lung carcinoma)	Proliferation (MTT)	IC50 = 0.36 μ M	[2]
A673 (Ewing's sarcoma)	Cytotoxicity	IC50 = 2.63 μ M	[2]
MIA PaCa-2 (pancreatic cancer)	Proliferation	Submicromolar potency	[1]
NCGC00420737-resistant clones	Viability	4.42-fold average increase in EC50	[7]

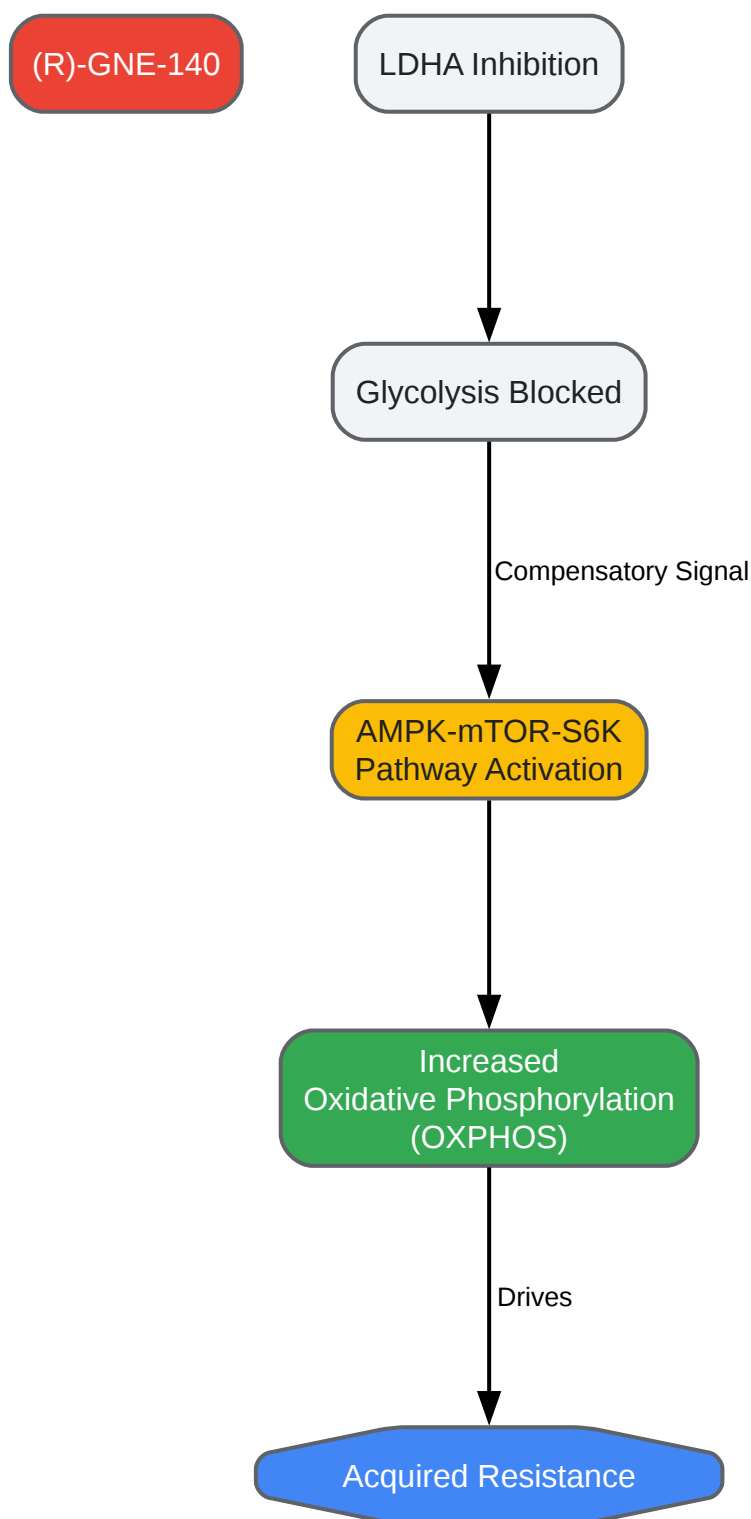
Table 3: In Vivo Pharmacokinetic Data

Species	Dose	Route	Observation	Reference
Mice	5 mg/kg	Oral	High bioavailability	[1][2][6]
Mice	50-200 mg/kg	Oral	Greater in vivo exposure	[1][2][6]

Mechanisms of Resistance

Cancer cells can develop both innate and acquired resistance to LDHA inhibition.

- **Innate Resistance:** Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to **(R)-GNE-140**. However, they can be re-sensitized by co-treatment with an OXPHOS inhibitor like phenformin.[4]
- **Acquired Resistance:** Prolonged exposure to **(R)-GNE-140** can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which upregulates OXPHOS as a compensatory metabolic adaptation.[4][8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including **(R)-GNE-140**. [7]



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Caption: Acquired resistance to **(R)-GNE-140** is driven by increased OXPHOS.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing findings related to **(R)-GNE-140**.

1. Cell Viability / Proliferation Assay (CellTiter-Glo®)

This protocol is used to determine the concentration of **(R)-GNE-140** that inhibits cancer cell proliferation by 50% (IC50).

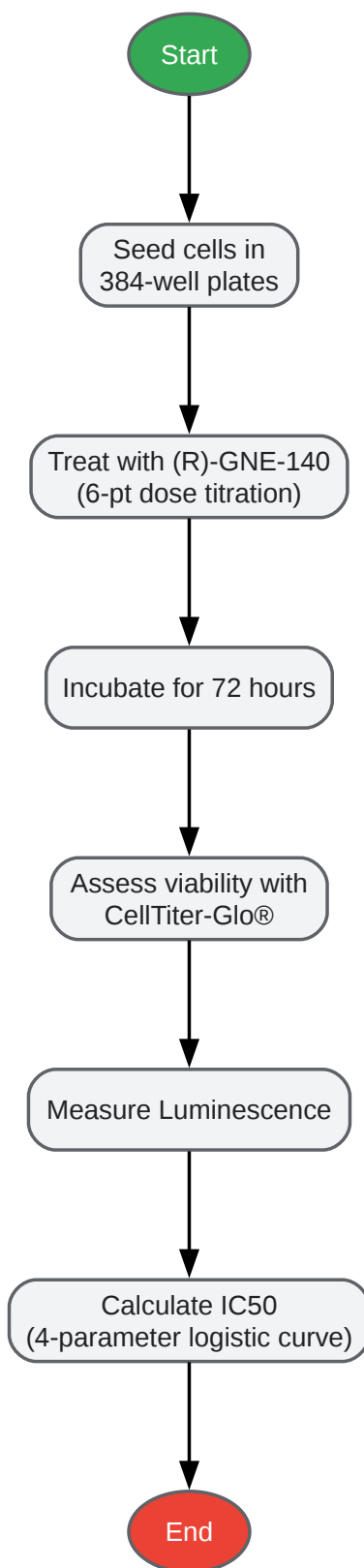
- **Cell Plating:** Cells are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The growth medium used is typically RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[\[1\]](#)
- **Compound Treatment:** The day after plating, cells are treated with **(R)-GNE-140**. A 6-point dose titration scheme is commonly used to cover a range of concentrations.[\[1\]](#)
- **Incubation:** Cells are incubated with the compound for 72 hours.[\[1\]](#)
- **Viability Assessment:** After the incubation period, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability assay, which quantifies ATP as an indicator of metabolically active cells.[\[1\]](#)
- **Data Analysis:** The luminescence data is used to calculate absolute IC50 values through a four-parameter logistic curve fitting model.[\[1\]](#)

2. Intracellular Metabolite Analysis (GC-MS)

This method is used to measure changes in cellular metabolism following treatment with an LDH inhibitor.

- **Cell Treatment:** Wild-type and resistant cells are treated with **(R)-GNE-140** or a vehicle control for a specified period (e.g., four hours).[\[7\]](#)
- **Metabolite Extraction:** Intracellular metabolites are extracted from the cells.
- **Analysis:** The levels of specific metabolites (e.g., glyceraldehyde-3-phosphate, ATP) are measured using gas chromatography-mass spectrometry (GC-MS).[\[7\]](#)

- Data Interpretation: Changes in metabolite levels in treated versus untreated cells reveal the on-target effects of the inhibitor.[7]



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Caption: Workflow for a typical cell viability assay to evaluate **(R)-GNE-140**.

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